molecular formula C19H19F3N2O B108183 N-(Piperidin-4-yl)-4'-(trifluoromethyl)biphenyl-2-carboxamide CAS No. 182439-41-4

N-(Piperidin-4-yl)-4'-(trifluoromethyl)biphenyl-2-carboxamide

Cat. No.: B108183
CAS No.: 182439-41-4
M. Wt: 348.4 g/mol
InChI Key: AQANXBKFOZBCIY-UHFFFAOYSA-N
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Description

N-(Piperidin-4-yl)-4’-(trifluoromethyl)biphenyl-2-carboxamide: is a synthetic organic compound known for its unique chemical structure and potential applications in various fields, including medicinal chemistry and materials science. The compound features a biphenyl core with a trifluoromethyl group at the 4’ position and a piperidine ring attached to the carboxamide group at the 2-position.

Scientific Research Applications

N-(Piperidin-4-yl)-4’-(trifluoromethyl)biphenyl-2-carboxamide has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacologically active agent, particularly in the development of drugs targeting neurological disorders.

    Materials Science: The compound’s unique structure makes it a candidate for use in the development of advanced materials, such as organic semiconductors and liquid crystals.

    Biological Research: The compound is used in studies investigating its interactions with biological macromolecules, such as proteins and nucleic acids.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(Piperidin-4-yl)-4’-(trifluoromethyl)biphenyl-2-carboxamide typically involves multiple steps:

    Formation of the Biphenyl Core: The biphenyl core can be synthesized through a Suzuki coupling reaction between a boronic acid derivative and a halogenated biphenyl compound.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using a trifluoromethylation reagent such as trifluoromethyl iodide in the presence of a suitable catalyst.

    Attachment of the Piperidine Ring: The piperidine ring can be introduced through a nucleophilic substitution reaction, where a piperidine derivative reacts with a suitable leaving group on the biphenyl core.

    Formation of the Carboxamide Group: The carboxamide group can be formed by reacting the piperidine-substituted biphenyl compound with an appropriate carboxylic acid derivative under amide bond-forming conditions.

Industrial Production Methods

Industrial production of N-(Piperidin-4-yl)-4’-(trifluoromethyl)biphenyl-2-carboxamide may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize by-products and waste.

Chemical Reactions Analysis

Types of Reactions

N-(Piperidin-4-yl)-4’-(trifluoromethyl)biphenyl-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophilic substitution using sodium hydroxide in aqueous medium.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted biphenyl derivatives.

Mechanism of Action

The mechanism of action of N-(Piperidin-4-yl)-4’-(trifluoromethyl)biphenyl-2-carboxamide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • N-(Piperidin-4-yl)-4’-methylbiphenyl-2-carboxamide
  • N-(Piperidin-4-yl)-4’-chlorobiphenyl-2-carboxamide
  • N-(Piperidin-4-yl)-4’-fluorobiphenyl-2-carboxamide

Uniqueness

N-(Piperidin-4-yl)-4’-(trifluoromethyl)biphenyl-2-carboxamide is unique due to the presence of the trifluoromethyl group, which imparts distinct electronic and steric properties. This makes the compound more resistant to metabolic degradation and enhances its binding affinity to certain molecular targets compared to its analogs.

Properties

IUPAC Name

N-piperidin-4-yl-2-[4-(trifluoromethyl)phenyl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19F3N2O/c20-19(21,22)14-7-5-13(6-8-14)16-3-1-2-4-17(16)18(25)24-15-9-11-23-12-10-15/h1-8,15,23H,9-12H2,(H,24,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQANXBKFOZBCIY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1NC(=O)C2=CC=CC=C2C3=CC=C(C=C3)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19F3N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

182439-41-4
Record name N-(Piperidin-4-yl)-4'-(trifluoromethyl)-biphenyl-2-carboxamide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0182439414
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-(PIPERIDIN-4-YL)-4'-(TRIFLUOROMETHYL)-BIPHENYL-2-CARBOXAMIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BP7YFS63H2
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

To a solution of the 1-benzyl-4-(4′-trifluoromethylbiphenyl-2-carbonylamino)piperidine (1.47 g) obtained in Example 8a) in tetrahydrofuran-methanol (1:1; 50 mL) was added palladium hydroxide (300 mg) in a stream of argon under ice-cooling. The mixture was stirred for one day at normal pressure under hydrogen atmosphere, and further stirred for one day at normal pressure under hydrogen atmosphere after further addition of palladium hydroxide (300 mg). The reaction mixture was filtered through a Celite pad and washed with methanol. The filtrate and the washings were combined, concentrated in vacuo and purified by column chromatography on silica gel with chloroform:methanol:aqueous ammonia=100:10:1 to give the title compound (1.03 g).
Name
1-benzyl-4-(4′-trifluoromethylbiphenyl-2-carbonylamino)piperidine
Quantity
1.47 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
300 mg
Type
catalyst
Reaction Step One
Quantity
300 mg
Type
catalyst
Reaction Step Two

Synthesis routes and methods II

Procedure details

31.6 g (0.072 mol) of 4′-trifluoromethyl-biphenyl-2-carboxylic acid-(1-benzyl-piperidin-4-yl)-amide are dissolved in 180 ml ethanol and 180 ml methanol, mixed with 84 ml (0.83 mol) of cyclohexene and 6.53 g of palladium hydroxide (20% on charcoal) and refluxed for four hours. The hot reaction mixture is filtered through kieselguhr and the reaction mixture is concentrated by rotary evaporation.
Name
4′-trifluoromethyl-biphenyl-2-carboxylic acid-(1-benzyl-piperidin-4-yl)-amide
Quantity
31.6 g
Type
reactant
Reaction Step One
Quantity
180 mL
Type
solvent
Reaction Step One
Quantity
84 mL
Type
reactant
Reaction Step Two
Quantity
180 mL
Type
solvent
Reaction Step Two
Quantity
6.53 g
Type
catalyst
Reaction Step Two

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